Thalidomide-5'-O-PEG6-C2-acid

PROTAC selectivity zinc finger off-target degradation CRBN exit vector

Thalidomide-5'-O-PEG6-C2-acid (molecular formula C₂₈H₃₈N₂O₁₃, MW 610.6 g·mol⁻¹) is a heterobifunctional cereblon (CRBN) E3 ubiquitin ligase ligand–linker conjugate designed for modular assembly of proteolysis-targeting chimeras (PROTACs). The compound incorporates a thalidomide-derived CRBN-binding warhead covalently linked at the phthalimide C5 position via an ether bond to a linear hexaethylene glycol (PEG₆) spacer, which terminates in a propanoic acid (–C₂–COOH) handle.

Molecular Formula C28H38N2O13
Molecular Weight 610.6 g/mol
Cat. No. B14068329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-5'-O-PEG6-C2-acid
Molecular FormulaC28H38N2O13
Molecular Weight610.6 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C28H38N2O13/c31-24-4-3-23(26(34)29-24)30-27(35)21-2-1-20(19-22(21)28(30)36)43-18-17-42-16-15-41-14-13-40-12-11-39-10-9-38-8-7-37-6-5-25(32)33/h1-2,19,23H,3-18H2,(H,32,33)(H,29,31,34)
InChIKeyNDDHYTOKEQIHEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-5'-O-PEG6-C2-acid: A C5-Functionalized CRBN Ligand–Linker Conjugate for PROTAC Assembly


Thalidomide-5'-O-PEG6-C2-acid (molecular formula C₂₈H₃₈N₂O₁₃, MW 610.6 g·mol⁻¹) is a heterobifunctional cereblon (CRBN) E3 ubiquitin ligase ligand–linker conjugate designed for modular assembly of proteolysis-targeting chimeras (PROTACs) . The compound incorporates a thalidomide-derived CRBN-binding warhead covalently linked at the phthalimide C5 position via an ether bond to a linear hexaethylene glycol (PEG₆) spacer, which terminates in a propanoic acid (–C₂–COOH) handle [1]. Supplied as a solid with ≥95% purity (HPLC) and stored at refrigerated temperature, it is soluble in DMSO, dichloromethane, and dimethylformamide, making it suitable for direct conjugation to amine-bearing target-protein ligands through standard amide-coupling protocols [2].

Why Thalidomide-5'-O-PEG6-C2-acid Cannot Be Replaced by Another Thalidomide–PEG–Acid Conjugate


Thalidomide-based PROTAC building blocks with superficially similar descriptions—an E3 ligase ligand, a PEG linker, and a terminal acid—are not interchangeable. Three molecular variables govern degrader performance: (i) the exit-vector position on the phthalimide ring (C4 vs. C5), which controls the geometry of the ternary complex between CRBN, the PROTAC, and the target protein [1]; (ii) the PEG spacer length, which determines the conformational ensemble accessible to the heterobifunctional molecule and thereby the efficiency of target ubiquitination [2]; and (iii) the terminal functional group, which dictates both the conjugation chemistry and the minimal linker extension between the E3 ligase anchor and the POI ligand . Swapping any one of these variables—for example, substituting a C4-functionalized isomer, a PEG₄ analog, or an amine-terminated variant—has been shown to alter degradation potency (DC₅₀), maximum degradation (Dₘₐₓ), off-target zinc-finger (ZF) protein depletion, and solubility [3]. The quantitative evidence below substantiates why Thalidomide-5'-O-PEG6-C2-acid occupies a specific, non-substitutable position in the PROTAC design space.

Quantitative Differentiation Evidence for Thalidomide-5'-O-PEG6-C2-acid Versus Closest Analogs


C5 Exit Vector Reduces Off-Target Zinc-Finger Protein Degradation Relative to C4-Functionalized Ligands

PROTAC degraders assembled from C5-functionalized thalidomide ligands exhibit reduced off-target degradation of zinc-finger (ZF) transcription factors compared with those built from C4-functionalized (pomalidomide-type) ligands [1]. The C4 position is directly adjacent to the CRBN neosubstrate-recruitment interface; linkers installed at C4 can sterically or allosterically enhance recruitment of ZF proteins such as IKZF1/3, SALL4, and ZNF692, leading to unintended degradation [2]. In contrast, the C5 position projects the linker away from the protein–protein interface, as visualized in the CRBN–pomalidomide–ZNF692 co-crystal structure (PDB 6H0G) [3], thereby preserving the desired degradation selectivity profile. Tocris Bioscience explicitly validates that 'degraders with modifications on the C5 position reduce off-target zinc-finger proteins degradation' .

PROTAC selectivity zinc finger off-target degradation CRBN exit vector

C5 Exit Vector Enables Potent Target Degradation with Shorter PEG Linkers, Increasing Synthetic Accessibility

In a systematic structure–activity relationship (SAR) study of MK-5108-derived PROTACs targeting Aurora kinase A (AURKA), Rishfi et al. explored both C4 and C5 thalidomide exit vectors across multiple PEG linker lengths [1]. A critical finding was that the C5 exit vector enabled identification of a potent AURKA degrader with a linker as short as 2 PEG units, whereas the C4 series required longer linkers for comparable activity [1]. The optimized C5-attached PROTAC SK2188 achieved a DC₅₀,₂₄ₕ of 3.9 nM with Dₘₐₓ,₂₄ₕ of 89% in NGP neuroblastoma cells [1]. Notably, SK2188 significantly outperformed the parent inhibitor MK-5108 in cell proliferation and patient-derived organoid assays [2], demonstrating that the C5 exit-vector geometry permits productive ternary complex formation even with compact linker architectures.

PROTAC linker SAR AURKA degradation exit vector optimization

PEG₆ Spacer Occupies the Empirically Validated Optimal Range for Ternary Complex Stability and Solubility

The PEG₆ spacer (six ethylene glycol units, approximately 25–29 atoms in extended conformation) falls within the empirically established 'gold standard' range for PROTAC linker length [1]. PEG₄, PEG₆, and PEG₈ linkers have been validated across numerous PROTAC programs as providing the optimal balance between conformational flexibility for productive ternary complex formation and sufficient rigidity to avoid entropic penalties [1]. A 2026 study by Rétif et al. demonstrated for the first time that GSPT1 degradation efficiency depends on PEG linker length in Retro-2-based PROTACs, with PEG₆-containing constructs showing distinct degradation profiles [2]. Solubility data for structurally analogous PEG₆–thalidomide conjugates support this: Biotin-PEG₆-Thalidomide exhibits DMSO solubility of 90–100 mg/mL (113.7–126.3 mM) [3], representing a 2.3-fold higher molar solubility than the PEG₈ analog (~50 mM in DMSO) [4], consistent with the observation that excessively long PEG chains can reduce solubility due to increased molecular weight and potential aggregation.

PEG linker length optimization ternary complex stability PROTAC solubility

Terminal Carboxylic Acid Enables Direct, Single-Step Amide Conjugation Without Deprotection or Functional-Group Interconversion

The –C₂–COOH terminus of Thalidomide-5'-O-PEG6-C2-acid permits direct amide bond formation with primary amine-containing target-protein ligands using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) . This contrasts with amine-terminated analogs (e.g., Thalidomide-5'-O-PEG6-C2-NH₂), which require coupling to carboxylic acid-bearing POI ligands—a less common functional-group presentation in many inhibitor chemotypes [1]. It also contrasts with azide- or alkyne-terminated variants that require copper-catalyzed or strain-promoted click chemistry, adding a synthetic step and potentially introducing copper contamination [1]. In a 2023 study of late-stage PROTAC functionalization via ruthenium-catalyzed C–H amidation, carboxylic acid handles were shown to be compatible with moderate-to-excellent coupling yields, with one representative amide coupling proceeding in 74% yield in a single step from the carboxylate precursor [2]. Thalidomide-O-PEG5-Acid (structurally analogous) achieves direct conjugation in 1 step versus multi-step processes required for protected or less reactive precursors .

amide coupling PROTAC conjugation chemistry carboxylic acid handle

Empirically Demonstrated Batch-to-Batch Consistency and Validated Storage Stability Support Reproducible PROTAC Screening

Thalidomide-5'-O-PEG6-C2-acid is supplied with ≥95% purity (HPLC) and a defined 12-month shelf life from the date of delivery when stored under refrigerated conditions . The structurally analogous Thalidomide-O-PEG6-Acid reference standard from SynZeal is provided with detailed characterization data compliant with regulatory guidelines and is suitable for analytical method development, method validation, and quality-controlled applications [1]. The BPS Bioscience catalog-grade Thalidomide-O-PEG6-Acid (98% purity) demonstrates stability of at least 6 months at –20°C with a warning to avoid freeze–thaw cycles [2]. While these quality metrics are shared across reputable vendors, the combination of the specific C5 attachment chemistry with PEG₆–acid functionality in a single, ready-to-conjugate building block eliminates the need for in-house linker installation or functional-group deprotection, reducing the number of synthetic steps that can introduce batch-to-batch variability in the final PROTAC [3].

PROTAC building block quality control batch reproducibility compound stability

Optimal Research and Procurement Scenarios for Thalidomide-5'-O-PEG6-C2-acid


Parallel PROTAC Library Synthesis Targeting Kinases with Amine-Functionalized Inhibitors

When screening a panel of kinase inhibitors (e.g., MK-5108, SNS-032, or Olaparib analogs) that present primary or secondary amines as synthetic handles, Thalidomide-5'-O-PEG6-C2-acid enables direct, one-step HATU-mediated amide coupling to generate a focused PROTAC library . The C5 exit vector ensures that linker attachment does not interfere with the CRBN neosubstrate-recruitment interface, minimizing the risk that library members act as unintended molecular glues for ZF proteins . The PEG₆ spacer provides the conformational flexibility needed for ternary complex formation across diverse kinase–CRBN geometries, while maintaining high DMSO solubility (≥90 mg/mL for analogous PEG₆ conjugates) for convenient 10–100 mM stock solution preparation [1].

Hit-to-Lead Optimization of CRBN-Recruiting Degraders Requiring Fine Control Over Linker Length

In SAR campaigns where linker length is a critical variable—as demonstrated by the Retro-2-based PROTAC study showing PEG-length-dependent GSPT1 degradation —Thalidomide-5'-O-PEG6-C2-acid serves as the PEG₆ reference point. Researchers can systematically compare degradation efficiency (DC₅₀, Dₘₐₓ) and off-target profiles of PROTACs assembled with PEG₂, PEG₄, PEG₆, and PEG₈ building blocks, using the C5-PEG₆-acid conjugate as the empirically validated 'center' of the optimization space. The finding that C5 exit vectors enable potent activity with linkers as short as 2 PEG units makes this comparison especially informative: the PEG₆ variant establishes the upper bound of solubility and flexibility, while shorter variants probe the minimal linker requirement.

Selectivity-Profiling Studies Comparing C5- vs. C4-Attached Degraders

For research groups investigating the contribution of exit-vector geometry to degradation selectivity, Thalidomide-5'-O-PEG6-C2-acid provides the C5-anchored counterpart to commercially available C4-anchored analogs (e.g., Thalidomide-4'-O-PEG6-C2-acid or pomalidomide-PEG6-C2-COOH) . Head-to-head proteomics experiments can quantify differential ZF protein depletion between C5- and C4-derived PROTACs sharing the same POI ligand and linker length, using the structural framework established by the CRBN–pomalidomide–ZNF692 co-crystal structure (PDB 6H0G) to interpret results . This application is particularly relevant for teams developing degraders against targets co-expressed with ZF transcription factors, where off-target ZF degradation could confound efficacy readouts [1].

Quality-Controlled Reference Standard for Analytical Method Development in PROTAC Manufacturing

For CROs and pharmaceutical development teams establishing QC methods for PROTAC intermediates, Thalidomide-5'-O-PEG6-C2-acid—when sourced as a characterized reference standard with ≥95% purity and documented stability —can serve as a system suitability standard for HPLC method validation, impurity profiling, and stability-indicating assays. The availability of detailed characterization data compliant with regulatory guidelines, as demonstrated by the SynZeal Thalidomide-O-PEG6-Acid reference standard , supports ANDA filings and GMP method transfer. The compound's defined molecular formula (C₂₈H₃₈N₂O₁₃) and exact mass (610.2374 Da) facilitate unambiguous identification by HRMS [1].

Quote Request

Request a Quote for Thalidomide-5'-O-PEG6-C2-acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.